molecular formula C22H14Cl2N2OS B3019101 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313661-81-3

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B3019101
M. Wt: 425.33
InChI Key: AWXNZMXINLWCLU-UHFFFAOYSA-N
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Description

The compound N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a derivative of benzothiazole carboxamide with a biphenyl moiety. While the specific compound is not directly discussed in the provided papers, related structures and activities can be inferred. Benzothiazole derivatives are known for their diverse biological activities, and the presence of a biphenyl group often contributes to the compound's pharmacological properties .

Synthesis Analysis

The synthesis of related benzothiazole carboxamide derivatives involves the reaction between biphenyl acid chloride and 2-aminobenzothiazole . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate dichlorophenyl-thiazol moiety reacting with biphenyl acid chloride to form the carboxamide linkage.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of intramolecular hydrogen bonds, which stabilize the molecule. For instance, the 4-chloro derivative of a related compound forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . The dichlorophenyl group in the compound of interest would likely influence the molecular conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

Benzothiazole carboxamides can participate in various chemical reactions, depending on the functional groups present. The chlorophenyl group may undergo further substitution reactions, and the carboxamide linkage could be involved in the formation of amides or esters. The specific reactivity of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide would depend on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the crystalline form of a related compound was determined to be orthorhombic with specific unit-cell parameters . The dihalogenation on the phenyl ring could affect the compound's solubility, melting point, and crystallinity. The presence of the biphenyl group could also impact the lipophilicity of the compound, which is relevant for its potential as a diuretic agent .

Future Directions

The future directions in the study of similar compounds involve the development of new therapeutic tools. Adjuvant therapies (AT), that is those approaches aimed at boosting the existing treatment, rather than replacing it with another, have gained increasing consideration in the antibacterial landfill .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)20-13-28-22(25-20)26-21(27)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXNZMXINLWCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

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